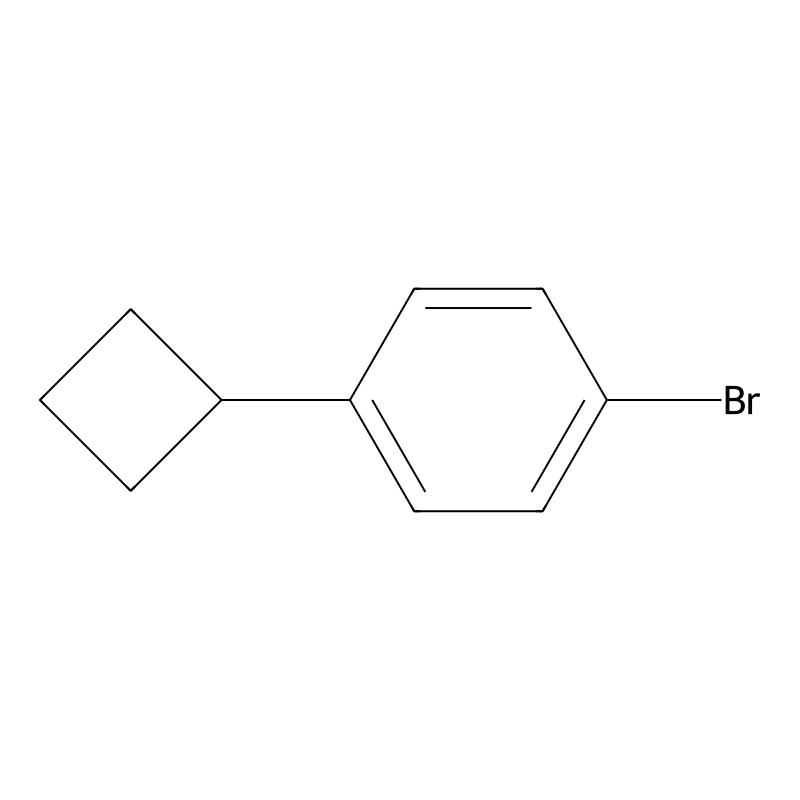1-Bromo-4-cyclobutylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Bromo-4-cyclobutylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a cyclobutyl group. Its chemical formula is and it has a molecular weight of approximately 211.1 g/mol. The compound is notable for its unique structural features, which include the cyclic four-carbon cyclobutyl group that introduces distinct steric and electronic properties compared to other alkyl-substituted benzenes .
As 1-Bromo-4-cyclobutylbenzene is primarily used as an intermediate, a specific mechanism of action is not applicable. Its role lies in providing a functional group (bromide) for further chemical transformations during the synthesis of other molecules.
- Potential health hazards: Aromatic halides can irritate skin and eyes upon contact and may be harmful if inhaled or ingested. Standard laboratory safety practices for handling organic solvents should be followed when working with this compound.
- Flammability: Likely flammable based on the presence of the aromatic ring.
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of corresponding amines or ethers.
- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) with organometallic reagents to form biaryl compounds.
- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
These reactions are facilitated by the presence of the bromine atom, which acts as a good leaving group .
1-Bromo-4-cyclobutylbenzene can be synthesized through several methods:
- Electrophilic Aromatic Substitution: A common method involves the bromination of 4-cyclobutylphenol or 4-cyclobutylaniline using bromine or N-bromosuccinimide under suitable conditions.
- Cyclization Reactions: Starting from appropriate precursors, cyclization can lead to the formation of the cyclobutyl group followed by bromination.
- Cross-Coupling Techniques: Utilizing preformed cyclobutyl groups and coupling them with aryl bromides in the presence of palladium catalysts can yield this compound efficiently .
1-Bromo-4-cyclobutylbenzene has potential applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science: Its unique structure may contribute to the development of novel materials with specific properties.
- Research: It is utilized in studies involving reaction mechanisms and the development of new synthetic methodologies .
Interaction studies involving 1-bromo-4-cyclobutylbenzene primarily focus on its reactivity with various nucleophiles and its behavior in cross-coupling reactions. Research indicates that the steric hindrance introduced by the cyclobutyl group can affect reaction rates and selectivity in substitution reactions. Additionally, studies on its interactions with biological systems could provide insights into its potential therapeutic applications .
Several compounds share structural similarities with 1-bromo-4-cyclobutylbenzene. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-Bromo-4-isobutylbenzene | Isobutyl group introduces branching effects. | |
| 1-Bromo-4-cyclopropylbenzene | Smaller cyclopropyl group may enhance reactivity. | |
| 1-Bromo-4-methylbenzene | Methyl group offers different steric properties. |
Uniqueness
The uniqueness of 1-bromo-4-cyclobutylbenzene lies in its combination of a bromine substituent and a cyclobutyl group, which provides distinct steric and electronic characteristics not found in simpler alkyl-substituted phenols. This configuration may lead to unique reactivity patterns and biological interactions compared to other similar compounds .








